Slaframine

Muscarinic Receptor Pharmacology Ruminant Digestive Physiology Exocrine Secretion

Slaframine (CAS 20084-93-9) is the only commercially available M3-preferring muscarinic agonist prodrug that requires hepatic bioactivation, distinguishing it from direct-acting agonists such as bethanechol or pilocarpine. As a reference standard co-occurring with the lethal neurotoxin swainsonine, it is essential for differential diagnosis of slobbers syndrome in livestock. Replace non-specific agonists and ensure experimental validity in exocrine secretion, lactational transfer, and ruminant pancreatic function studies. Select this unique mycotoxin standard for reproducible, receptor-subtype-specific research.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 20084-93-9
Cat. No. B1196289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlaframine
CAS20084-93-9
Synonyms(1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine
slaframine
slaframine citrate salt (1:2)
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCN2C1CCC(C2)N
InChIInChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1
InChIKeyYYIUHLPAZILPSG-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Slaframine (CAS 20084-93-9): Procurement Specifications and Baseline Characterization for Research Applications


Slaframine (CAS 20084-93-9) is an indolizidine alkaloidal mycotoxin biosynthesized exclusively by the fungus Rhizoctonia leguminicola, a pathogen of red clover (Trifolium pratense) responsible for black patch disease and the veterinary condition slobbers syndrome in livestock [1]. Chemically, slaframine is (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine (molecular formula C₁₀H₁₈N₂O₂, molecular weight 198.26 g/mol), an indolizidine core substituted with an amino group at position 6 and an acetyloxy group at position 1 [2][3]. Pharmacologically, slaframine functions as a parasympathomimetic muscarinic receptor agonist with reported high affinity for the M₃ receptor subtype, a property that underlies its pronounced exocrine secretory effects, particularly profuse salivation [4].

Why Generic Muscarinic Agonists Cannot Substitute for Slaframine in Exocrine Physiology Research


Generic substitution with standard muscarinic agonists (e.g., acetylcholine, bethanechol, pilocarpine) fails for slaframine-dependent research applications due to three compound-specific features. First, slaframine is a prodrug requiring microsomal bioactivation via hepatic flavoprotein oxidase to generate its active metabolite, a property absent in direct-acting agonists such as bethanechol [1]. Second, slaframine exhibits functional selectivity for the M₃ muscarinic receptor subtype in exocrine and endocrine glandular tissues, a pharmacological profile not recapitulated by pan-muscarinic agonists such as acetylcholine [2]. Third, slaframine shares its fungal biosynthetic origin with the co-occurring mycotoxin swainsonine (an α-mannosidase inhibitor that causes lethal lysosomal storage disease), making slaframine essential as a reference standard for distinguishing parasympathomimetic toxicity from neurotoxic mannosidosis in veterinary toxicology investigations [3]. Substitution with any other muscarinic agonist would alter the prodrug activation requirement, receptor subtype engagement profile, and analytical reference utility, thereby invalidating comparative experimental designs.

Slaframine (CAS 20084-93-9): Quantitative Comparative Evidence for Scientific Selection


Functional M₃ Muscarinic Receptor Selectivity: Blockade by 4DAMP in Ruminant Models

Slaframine's functional agonism at M₃ muscarinic receptors is distinguished from pan-muscarinic agonists by its complete blockade via the M₃-selective antagonist 4DAMP. In goats, intravenous administration of slaframine at 114 μg/kg⁰.⁷⁵ BW induced hyperglycemia and hyperinsulinemia, with plasma glucose peaking (P < 0.06) at 60 min post-dose. Preadministration of isomolar 4DAMP (258 μg/kg⁰.⁷⁵ BW) completely blocked these metabolic responses, confirming M₃-receptor–mediated mechanism [1]. In bovine pancreatic exocrine secretion studies, slaframine at 50 μg/kg BW produced greater pancreatic fluid secretion (P < 0.10) than 4DAMP alone, with the SF+4DAMP combination showing intermediate secretion, demonstrating reversible M₃-dependent pharmacology [2].

Muscarinic Receptor Pharmacology Ruminant Digestive Physiology Exocrine Secretion

Toxicological Divergence: Slaframine versus Swainsonine in Livestock Mycotoxicosis

Slaframine and swainsonine are co-biosynthesized by Rhizoctonia leguminicola and co-occur in contaminated red clover forage; however, their toxicological profiles are mechanistically and clinically distinct. Slaframine induces reversible parasympathomimetic effects (excessive salivation, lacrimation) via M₃ muscarinic receptor agonism, with clinical signs abating 48–96 hours after removal of contaminated feed [1]. In contrast, swainsonine is a potent inhibitor of lysosomal α-mannosidase (IC₅₀ ~0.1 μM) that causes mannose accumulation and induces a potentially lethal lysosomal storage disease (locoism) characterized by irreversible central nervous system defects [2]. The two alkaloids have opposite absolute configurations at C-1 and C-8a, accounting for their divergent biological activities [3].

Veterinary Toxicology Mycotoxin Differentiation Slobbers Syndrome

Pharmacokinetic Characterization: Elimination Half-Life and Milk Transfer in Lactating Ruminants

A dedicated pharmacokinetic study in lactating goats established quantitative parameters that differentiate slaframine from other indolizidine mycotoxins. Following a single intravenous bolus dose of 0.05 mg/kg slaframine in five lactating Saanen goats, the elimination half-life (t₁/₂) derived from a two-compartment model was 1.28 hours, with a mean clearance value of 2.6 mL/kg/h, indicating rapid systemic elimination [1]. Notably, slaframine exhibited preferential partitioning into milk, with a milk-to-plasma concentration ratio of 20:1, consistent with pH partition theory (slaframine pKa ~7.0–8.0, milk pH ~6.5–6.7) [1]. The elimination half-life in milk was substantially prolonged at approximately 23 hours under a two-compartment model, creating a sustained exposure window for nursing offspring [1].

Pharmacokinetics Food Safety Veterinary Medicine

Analytical Method Validation: HPLC-Fluorescence Sensitivity Enhancement over GC Methods

A validated HPLC method with precolumn fluorescamine derivatization and fluorescence detection achieved a 100-fold increase in detection sensitivity over previously reported gas chromatography (GC) methods for slaframine quantitation in biological matrices [1]. Using a Hamilton PRP-1 C18 polymeric column with isocratic elution, the method enabled sensitive and reproducible analysis of slaframine in plasma and milk, with mean recoveries of 95% (plasma), 91% (milk), and 82% (saliva) [2]. The derivatized slaframine-fluorescamine adduct demonstrated stability for several weeks, facilitating batch sample processing [2].

Analytical Chemistry Mycotoxin Detection Method Development

Slaframine (CAS 20084-93-9): Validated Research and Industrial Application Scenarios


Ruminant Digestive Physiology Research: M₃-Mediated Pancreatic and Salivary Secretion Studies

Researchers investigating muscarinic regulation of exocrine pancreatic function or salivary gland secretion in ruminant models should select slaframine as the agonist of choice. At doses of 25–50 μg/kg BW in Holstein steers, slaframine produced linear increases in pancreatic juice secretion (P < 0.05) over an 8-hour collection period, with pH of secreted juice also increasing linearly [1]. At 50 μg/kg BW, slaframine induced greater pancreatic fluid secretion (P < 0.10) than equimolar 4DAMP, with trypsin secretion significantly elevated (P < 0.05) relative to 4DAMP or combination treatment [1]. These quantitative responses establish slaframine as a validated tool for probing M₃-mediated exocrine secretory pathways in vivo, with dose-response relationships characterized in peer-reviewed studies.

Veterinary Toxicology Reference Standard for Slobbers Syndrome Differential Diagnosis

For veterinary diagnostic laboratories and toxicology research groups, slaframine serves as an essential analytical reference standard for confirming slobbers syndrome etiology in livestock presenting with profuse salivation. Clinical signs following slaframine exposure develop within 1 hour of contaminated feed ingestion, with profuse viscous salivation persisting for 24–48 hours, distinguishing this parasympathomimetic mycotoxicosis from other causes of ptyalism [2]. Since Rhizoctonia leguminicola–contaminated forage may contain both slaframine and the potentially lethal neurotoxin swainsonine, analytical confirmation using slaframine as a reference standard is critical for differential diagnosis and for ruling out co-occurring swainsonine-induced locoism [3].

Pharmacokinetic and Food Safety Studies Involving Mycotoxin Milk Transfer

Investigators conducting lactational transfer studies or food safety risk assessments for mycotoxins in dairy production systems will find slaframine a valuable model compound. Quantitative data from lactating goat studies demonstrate that slaframine achieves a 20:1 milk-to-plasma concentration ratio and exhibits a prolonged milk elimination half-life of approximately 23 hours, far exceeding the plasma t₁/₂ of 1.28 hours [4]. These parameters make slaframine suitable for studying pH-partition–mediated accumulation of basic alkaloids in milk, as well as for establishing withdrawal intervals in veterinary toxicology. The validated HPLC-fluorescence method with 100-fold enhanced sensitivity over GC enables accurate quantitation of slaframine concentrations in milk and plasma matrices [5].

Muscarinic Receptor Subtype Pharmacology: M₃ Agonist Tool Compound

For pharmacologists investigating muscarinic receptor subtype–specific signaling in exocrine and endocrine tissues, slaframine provides a functionally validated M₃-preferring agonist distinct from non-selective agonists. In goats, slaframine (114 μg/kg⁰.⁷⁵ BW) induced hyperglycemia and hyperinsulinemia that were completely blocked by preadministration of the M₃-selective antagonist 4DAMP (258 μg/kg⁰.⁷⁵ BW, isomolar), confirming that the metabolic effects are M₃-receptor–mediated [6]. The prodrug nature of slaframine, requiring microsomal bioactivation via flavoprotein oxidase to generate the active metabolite, further distinguishes it from direct-acting agonists such as bethanechol or pilocarpine and makes it a unique probe for studying tissue-specific bioactivation of parasympathomimetic alkaloids [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Slaframine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.